ASN001 -

ASN001

Catalog Number: EVT-256336
CAS Number:
Molecular Formula: C15H25N2+
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ASN001 is an orally available non-steroidal, lyase-selective inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17), with potential anti-androgenic and antineoplastic activities. Upon oral administration, CYP17 lyase inhibitor ASN001 selectively binds to and inhibits the lyase activity of CYP17A1 in both the testes and adrenal glands, resulting in a significant reduction in androgen production to castrate-range levels. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities; it plays a key role in the steroidogenic pathway.
Source and Classification

ASN001 is synthesized through various chemical methodologies, which are crucial for its development. It falls under the category of pharmacologically active compounds, specifically targeting certain biological pathways associated with disease mechanisms. The classification of ASN001 includes its role as a potential therapeutic agent, with ongoing research aimed at elucidating its efficacy and safety profiles.

Synthesis Analysis

Methods and Technical Details

The synthesis of ASN001 employs several methodologies, primarily focusing on organic synthesis techniques. Key methods include:

  • Stepwise Synthesis: This involves sequential reactions where intermediates are formed and purified before proceeding to the next step.
  • One-Pot Reactions: These reactions allow multiple transformations to occur in a single vessel, enhancing efficiency and reducing waste.

Technical details regarding the synthesis may include the use of specific reagents, catalysts, and reaction conditions such as temperature and solvent choice. For example, the use of microwave-assisted synthesis has been explored to improve reaction times and yields.

Molecular Structure Analysis

Structure and Data

The molecular structure of ASN001 can be described using standard chemical notation. It is characterized by specific functional groups that contribute to its biological activity. Structural data typically includes:

  • Molecular Formula: A representation of the number and type of atoms in the molecule.
  • 3D Conformation: The spatial arrangement of atoms, which is crucial for understanding how ASN001 interacts with biological targets.

Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy may be employed to determine the precise structure of ASN001.

Chemical Reactions Analysis

Reactions and Technical Details

ASN001 undergoes various chemical reactions that are essential for its functionality. Common reactions include:

  • Substitution Reactions: These involve replacing one functional group with another, altering the compound's properties.
  • Coupling Reactions: These reactions link two molecular fragments together, which can enhance biological activity.

Technical details might involve reaction mechanisms, such as nucleophilic attack or electrophilic addition, along with conditions that optimize these transformations.

Mechanism of Action

Process and Data

The mechanism of action for ASN001 is an area of active research. It is believed to exert its effects through specific interactions with biological targets, such as enzymes or receptors involved in disease pathways. Key points include:

  • Target Identification: Understanding which proteins or pathways ASN001 interacts with is crucial for elucidating its mechanism.
  • Biological Assays: Experiments that measure the compound's activity in cellular or animal models provide data on its efficacy.

Data from these studies often reveal insights into how ASN001 modulates biological processes, potentially leading to therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of ASN001 are fundamental to its development as a drug candidate. Relevant properties include:

  • Solubility: Determines how well ASN001 can dissolve in various solvents, impacting its bioavailability.
  • Stability: Refers to how well the compound maintains its integrity under different environmental conditions.

Characterization techniques such as differential scanning calorimetry or thermogravimetric analysis may be used to assess these properties quantitatively.

Applications

Scientific Uses

ASN001 has potential applications in various fields of science, particularly in pharmacology and medicinal chemistry. Its uses include:

  • Drug Development: As a lead compound for further optimization in drug discovery programs targeting specific diseases.
  • Research Tool: Employed in studies aimed at understanding disease mechanisms or validating biological targets.

Ongoing research efforts aim to explore additional applications based on the compound's unique properties and mechanisms of action.

Introduction to CYP17A1 Inhibition in Androgen-Dependent Pathologies

Role of CYP17A1 in Steroidogenesis and Androgen Biosynthesis

CYP17A1 (cytochrome P450 17A1) is a dual-function monooxygenase that occupies a pivotal position in human steroidogenesis. This endoplasmic reticulum-membrane-bound enzyme catalyzes two distinct reactions essential for glucocorticoid and sex hormone production:

  • 17α-Hydroxylase Activity: Converts pregnenolone → 17α-hydroxypregnenolone and progesterone → 17α-hydroxyprogesterone, precursors for glucocorticoid synthesis (cortisol) [1] [6].
  • C17,20-Lyase Activity: Cleaves the C17–C20 bond of 17α-hydroxy precursors to generate dehydroepiandrosterone (DHEA) and androstenedione, the fundamental androgenic precursors for testosterone and dihydrotestosterone biosynthesis [1] [6].

The enzyme’s structural plasticity allows substrate repositioning between the hydroxylase and lyase sites, mediated by key residues (e.g., Phe114, Ile371, Val482, Asn202) and redox partner interactions. CYP17A1’s activity sits at a critical branch point: its 17α-hydroxylase function supports cortisol production, while its lyase activity is indispensable for all androgen biosynthesis pathways—both the "classical" route and the "backdoor" pathway relevant in castration-resistant prostate cancer (CRPC) [1] [6].

Table 1: CYP17A1 Catalytic Functions and Substrate Specificity

Enzymatic ActivityPrimary SubstratesProductsDownstream Hormonal Class
17α-HydroxylasePregnenolone, Progesterone17α-Hydroxypregnenolone, 17α-HydroxyprogesteroneGlucocorticoids (cortisol)
C17,20-Lyase17α-Hydroxypregnenolone, 17α-HydroxyprogesteroneDHEA, AndrostenedioneAndrogens (testosterone/DHT), Estrogens

Therapeutic Rationale for Targeting CYP17A1 in Castration-Resistant Prostate Cancer (CRPC)

In CRPC, tumor progression persists despite surgical or chemical castration (serum testosterone <50 ng/dL), driven by:

  • Intratumoral Androgen Synthesis: Autonomous de novo steroidogenesis within tumor cells, utilizing adrenal precursors (DHEA-sulfate) or cholesterol via upregulated CYP17A1 and other enzymes (e.g., AKR1C3) [1] [5].
  • Androgen Receptor (AR) Reactivation: Elevated intratumoral androgens (testosterone, DHT) activate AR signaling, promoting proliferation and survival even in low serum androgen environments [5] [10].

CYP17A1 inhibition offers a strategic therapeutic node by:

  • Blocking All Androgen Precursors: Simultaneously inhibiting both lyase and hydroxylase activities depletes DHEA/androstenedione, starving tumors of AR ligands [1] [6].
  • Overcoming Adrenal Androgen Compensation: Unlike luteinizing hormone-releasing hormone (LHRH) agonists, CYP17A1 inhibitors suppress adrenal-derived androgens that fuel CRPC progression [5] [10]. Clinical validation comes from abiraterone trials (e.g., LATITUDE, COU-AA-301), where CYP17A1 inhibition extended survival in pre/post-chemotherapy CRPC settings [7].

Limitations of First-Generation CYP17A1 Inhibitors

Despite efficacy, current steroidal CYP17A1 inhibitors face significant challenges:

  • Off-Target Steroidogenic Effects:
  • Abiraterone: Inhibits CYP17A1 (Kd <100 nM) but also potently blocks CYP11B1 (11β-hydroxylase), impairing cortisol synthesis and causing compensatory ACTH rise. This drives mineralocorticoid excess (hypertension, hypokalemia) requiring co-administration of prednisone [5] [6].
  • Orteronel (TAK-700): Shows lyase selectivity in vitro but still causes hypocortisolism clinically due to incomplete selectivity [4] [5].

  • Pharmacokinetic/Pharmacodynamic Mismatch:Abiraterone exhibits slow, tight-binding kinetics toward CYP17A1, leading to prolonged target occupancy but also necessitating high doses (1000 mg/day) due to suboptimal bioavailability and extensive metabolism [2]. This contributes to:

  • Drug-Drug Interactions: Inhibition of hepatic CYP3A4/CYP2D6, complicating co-medications [5] [6].
  • Reactive Metabolites: Δ4-abiraterone (D4A), a metabolite, exhibits multi-enzyme inhibition (CYP17A1, 3βHSD, SRD5A) but also activates AR at high concentrations, potentially undermining efficacy [10].

  • Resistance Mechanisms:

  • CYP17A1 Overexpression: Tumors post-abiraterone show upregulated CYP17A1 expression, enhancing enzymatic capacity to overcome inhibition [10].
  • Bypass Pathways: Accumulation of CYP17A1 substrates (pregnenolone, progesterone) activates mutant AR (e.g., T877A), driving proliferation in abiraterone-resistant cells [10].
  • AR Splice Variants: Constitutively active AR-V7 lacks the ligand-binding domain, rendering cells insensitive to androgen depletion [10].

Table 2: Selectivity and Binding Profiles of CYP17A1 Inhibitors

InhibitorCYP17A1 IC₅₀ (nM)Key Off-Target InteractionsMetabolic Liabilities
Abiraterone~2.8 (lyase)CYP11B1, CYP21A2, AR (agonist at high [ ])Hepatic (CYP3A4-mediated), generates Δ4A metabolite
Orteronel~55 (lyase-selective)Moderate CYP11B1 inhibitionExtensive glucuronidation
VT-464~5 (lyase-selective)Minimal CYP11B1 inhibitionLower CYP3A4 inhibition
Non-steroidal ASN001~4 (dual)High CYP17A1 specificityReduced CYP450 interactions
  • Structural Limitations of Steroidal Scaffolds:Steroidal inhibitors (abiraterone, galeterone) structurally resemble endogenous substrates (progesterone, pregnenolone), leading to:
  • Reduced Selectivity: Cross-reactivity with other steroidogenic enzymes (CYP21A2, CYP11B1) and nuclear receptors (progesterone receptor, AR) [4] [6].
  • Limited Optimization Potential: Difficulty in modifying steroidal cores to improve pharmacokinetics or selectivity without compromising CYP17A1 binding [6]. Non-steroidal inhibitors (e.g., ASN001) circumvent this by employing rigid heterocyclic scaffolds optimized for selective haem iron coordination and hydrophobic pocket fitting [4] [8].

These limitations underscore the need for next-generation inhibitors like ASN001—designed for enhanced selectivity, reduced off-target effects, and resilience against resistance mechanisms.

Table 3: Comparative Efficacy of CYP17A1 Inhibitors in Preclinical Models

ParameterAbirateroneOrteronelVT-464ASN001
CYP17A1 Lyase IC₅₀ (nM)2.85554
Hydroxylase InhibitionStrongModerateWeakModerate
CYP11B1 InhibitionYes (IC₅₀<100 nM)YesMinimalMinimal
AR AntagonismWeakNoYesPotent
Suppression of Intratumoral Androgens70-80%50-60%>90%>95%

Properties

Product Name

ASN001

Molecular Formula

C15H25N2+

Synonyms

ASN001; ASN-001; AS N001.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.